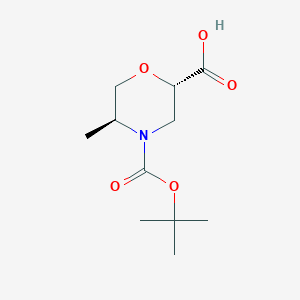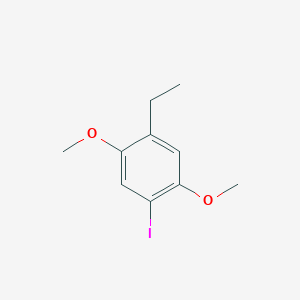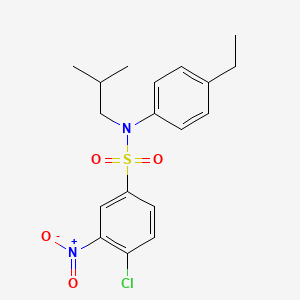
4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, an ethylphenyl group, an isobutyl group, and a nitrobenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of a suitable aromatic compound to introduce the nitro group.
Chlorination: The addition of the chloro group using chlorinating agents.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of catalysts for alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.
化学反应分析
Types of Reactions
4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide moiety can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide
- 4-chloro-N-(2-methylphenyl)-3-nitrobenzamide
- 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide
Uniqueness
4-chloro-N-(4-ethylphenyl)-N-isobutyl-3-nitrobenzenesulfonamide is unique due to the presence of both the ethylphenyl and isobutyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitrobenzenesulfonamide moiety provides distinct properties that differentiate it from similar compounds.
属性
分子式 |
C18H21ClN2O4S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
4-chloro-N-(4-ethylphenyl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-14-5-7-15(8-6-14)20(12-13(2)3)26(24,25)16-9-10-17(19)18(11-16)21(22)23/h5-11,13H,4,12H2,1-3H3 |
InChI 键 |
LEFZKFQALWQEMT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


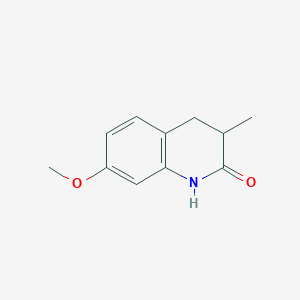
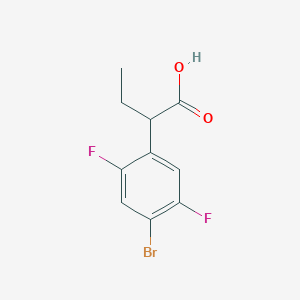



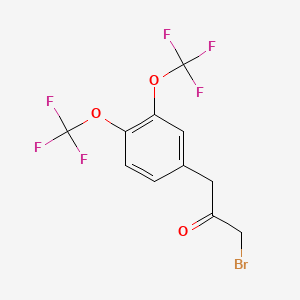
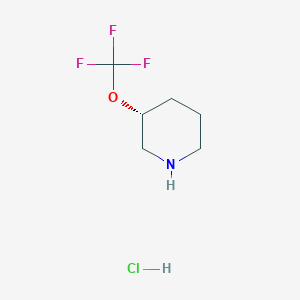
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
![(S)-((6-(Propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methanol](/img/structure/B14046944.png)
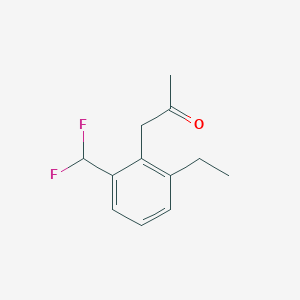
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
